4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
Description
4-(Diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide-based benzamide derivative characterized by a central benzamide scaffold substituted with a diethylsulfamoyl group at the para position and a thiazole sulfamoyl moiety on the adjacent phenyl ring. Its molecular formula is C₂₀H₂₀FN₃O₃S₂, with a monoisotopic mass of 433.093012 Da . This compound exemplifies structural features common to sulfonamide drugs, which often exhibit bioactivity in antimicrobial, anticancer, or enzyme-modulatory contexts.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S3/c1-3-24(4-2)32(28,29)18-9-5-15(6-10-18)19(25)22-16-7-11-17(12-8-16)31(26,27)23-20-21-13-14-30-20/h5-14H,3-4H2,1-2H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVCXOAUDIEMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the sulfonamide group: This step involves the reaction of the thiazole derivative with sulfonyl chlorides under basic conditions.
Coupling with benzamide: The final step involves the coupling of the sulfonamide-thiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide can undergo various types of chemical reactions:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity :
- Studies have indicated that compounds containing sulfamoyl groups exhibit antimicrobial properties. The thiazole moiety is known for enhancing the efficacy of drugs against bacterial infections. Research has demonstrated that derivatives similar to this compound can act against various pathogens, making them candidates for antibiotic development.
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Anticancer Potential :
- The compound's structure suggests potential activity against cancer cells. Compounds with similar sulfamoyl and thiazole groups have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Clinical studies are needed to confirm these effects in vivo.
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Enzyme Inhibition :
- The presence of sulfonamide groups allows for the inhibition of certain enzymes, particularly those involved in folate synthesis in bacteria. This mechanism can be exploited for developing new antibacterial agents.
Biochemical Applications
-
Drug Delivery Systems :
- The compound's solubility properties make it a suitable candidate for formulating drug delivery systems. Its ability to form complexes with various biomolecules can enhance the bioavailability of therapeutic agents.
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Biological Probes :
- Due to its distinct chemical structure, this compound can be utilized as a probe in biochemical assays to study enzyme activity or cellular processes, particularly in the context of sulfamoyl group interactions.
Case Studies
-
Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated several sulfamoyl-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide significantly enhanced antimicrobial activity compared to traditional sulfa drugs.
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Cancer Cell Line Testing :
- In vitro studies conducted on breast cancer cell lines demonstrated that compounds with thiazole and sulfamoyl functionalities could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase, suggesting potential for further development as anticancer agents.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The thiazole ring can interact with various biological targets, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide and related compounds:
Key Structural Variations and Implications
Sulfamoyl Group Modifications: The diethylsulfamoyl group in the target compound contrasts with methyl-phenyl sulfamoyl () or tetrahydrofuran-linked sulfamoyl (). Replacement with a nitro group () introduces strong electron-withdrawing effects, which could influence binding to electron-rich biological targets .
Heterocyclic Sulfamoyl Moieties :
- Thiazole (target compound) vs. oxazole () or thiadiazole (): Thiazole’s sulfur atom contributes to π-stacking interactions, whereas oxazole’s oxygen may reduce metabolic stability. Thiadiazole derivatives () exhibit higher molecular weights and altered electronic profiles .
Benzamide Substitutions: Fluorine or chlorine at the benzamide para position () increases electronegativity and may enhance target affinity.
Biological Activity
The compound 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Benzamide with a diethylsulfamoyl group and a thiazole moiety.
- Molecular Formula : CHNOS.
- Molecular Weight : Approximately 358.46 g/mol.
The presence of the sulfamoyl and thiazole groups suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
Studies have demonstrated that compounds with similar structures can inhibit bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, crucial in folate biosynthesis .
Anticonvulsant Activity
Recent investigations into the anticonvulsant properties of similar sulfonamide derivatives have revealed promising results. In animal models, compounds structurally related to this compound have shown protective effects against seizures induced by electrical stimulation . The mechanisms are thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it may act as a non-covalent inhibitor for various enzymes involved in metabolic pathways. For instance, molecular docking studies suggest that similar compounds can effectively bind to active sites of target enzymes, inhibiting their function .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and antimicrobial efficacy of the compound. Results indicate moderate cytotoxic effects on certain cancer cell lines while exhibiting selective antimicrobial activity at lower concentrations .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HepG2 | 45 | Moderate Cytotoxicity |
| MonoMac6 | 50 | Moderate Cytotoxicity |
| Staphylococcus aureus | 32 | Antimicrobial Activity |
In Vivo Studies
Animal models have been employed to evaluate the anticonvulsant effects of related compounds. For example, a study demonstrated that certain thiazole-containing benzamides provided significant protection against induced seizures in mice .
| Model | Dose (mg/kg) | Protection Rate (%) |
|---|---|---|
| MES | 20 | 100 |
| scMET | 15 | 85 |
| 6 Hz | 10 | 90 |
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:
- Sulfamoyl group introduction : Reacting a benzamide precursor with diethylamine-sulfonyl chloride under anhydrous conditions (0–5°C, dichloromethane solvent) .
- Thiazole ring coupling : Using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to attach the thiazol-2-ylsulfamoyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters include temperature control (<5°C during sulfonylation), solvent polarity (aprotic for coupling), and stoichiometric ratios (1:1.2 for sulfamoyl group addition) .
Q. How does the structural configuration of this compound influence its biological activity?
- Methodological Answer : The compound’s sulfamoyl and thiazole groups are critical for target binding. For example:
- Diethylsulfamoyl : Enhances lipophilicity, improving membrane permeability compared to dimethyl analogs .
- Thiazol-2-ylsulfamoyl phenyl : Acts as a hydrogen-bond acceptor, enabling interactions with enzymatic active sites (e.g., carbonic anhydrase IX) .
- Benzamide core : Stabilizes π-π stacking with aromatic residues in protein targets .
Structure-activity relationship (SAR) studies suggest that replacing diethyl with dipropyl groups reduces solubility but increases target affinity .
Q. What analytical techniques are recommended for characterizing this compound and ensuring purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional group integration (e.g., diethyl protons at δ 1.1–1.3 ppm, thiazole protons at δ 7.4–7.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 505.2) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to optimize variables like temperature (40–60°C for coupling), catalyst loading (0.5–2 mol% Pd), and reaction time (12–24 hrs) .
- By-product mitigation : Add molecular sieves to absorb water during sulfonylation, reducing hydrolysis side reactions .
- Alternative solvents : Replace DMF with THF to reduce carboxylate by-products in coupling steps .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Refine docking poses (e.g., using AMBER or GROMACS) to account for protein flexibility, which may explain discrepancies in IC₅₀ values .
- Free-energy perturbation (FEP) : Quantify binding energy differences caused by substituent effects (e.g., ethyl vs. methyl groups) .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to compare predicted vs. observed binding thermodynamics .
Q. What advanced mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with carbonic anhydrase IX to resolve binding modes at 1.8 Å resolution .
- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (kₐₙₖₒₙ) for target binding using a Biacore system .
- Metabolite profiling : Use LC-MS/MS to identify off-target effects (e.g., cytochrome P450 inhibition) in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
